4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
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Overview
Description
The compound “4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a central iridium ion coordinated with two distinct ligands: 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine The hexafluorophosphate anion serves as a counterion to balance the charge of the iridium(3+) cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
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Preparation of Ligands: : The ligands 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine are synthesized separately. These ligands can be prepared via Hiyama-Denmark cross-coupling reactions involving 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine .
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Coordination to Iridium: : The ligands are then coordinated to an iridium(III) precursor, such as iridium trichloride. This coordination is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane or acetonitrile.
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Formation of Hexafluorophosphate Salt: : The final step involves the addition of hexafluorophosphoric acid or a hexafluorophosphate salt to the reaction mixture to form the desired hexafluorophosphate salt of the iridium complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the ligands and the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
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Oxidation and Reduction: : The iridium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of suitable oxidizing or reducing agents.
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Substitution Reactions: : The ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions. This can be achieved by using stronger ligands or by altering the reaction environment.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrazine.
Substitution Reagents: Ligand substitution can be facilitated by using ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in the formation of new iridium-ligand complexes.
Scientific Research Applications
The compound has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and C-H activation reactions.
Materials Science: The compound can be incorporated into materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photophysics: Due to its photophysical properties, the compound can be studied for its potential use in light-harvesting systems and photochemical reactions.
Biological Applications: The compound can be explored for its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the iridium center with various molecular targets. The iridium center can facilitate electron transfer processes, activate small molecules, and participate in catalytic cycles. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridyl: This compound is similar in structure but lacks the iridium center and hexafluorophosphate anion.
tert-Butylbenzene: This compound shares the tert-butylbenzene moiety but does not have the pyridine or iridium components.
4-tert-Butylpyridine: This compound contains the tert-butylpyridine moiety but lacks the iridium center and hexafluorophosphate anion.
Uniqueness
The uniqueness of the compound lies in its combination of ligands and the iridium center, which imparts specific photophysical and catalytic properties. The presence of the hexafluorophosphate anion also influences the solubility and stability of the compound.
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N.C18H24N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;7-12H,1-6H3;;/q2*-1;;-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZHJGJZOVCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72F6IrN4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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